molecular formula C10H11ClO2 B2668323 1-(5-Chloro-2-methoxy-4-methylphenyl)ethanone CAS No. 28478-40-2

1-(5-Chloro-2-methoxy-4-methylphenyl)ethanone

Cat. No.: B2668323
CAS No.: 28478-40-2
M. Wt: 198.65
InChI Key: LEACQUIPGGZTPU-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxy-4-methylphenyl)ethanone is an organic compound with the molecular formula C10H11ClO2 It is a derivative of acetophenone, featuring a chloro, methoxy, and methyl substituent on the phenyl ring

Scientific Research Applications

1-(5-Chloro-2-methoxy-4-methylphenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action for “1-(5-Chloro-2-methoxy-4-methylphenyl)ethanone” is not specified in the available resources. The mechanism of action would depend on the context in which this compound is used, such as in a chemical reaction or biological system .

Safety and Hazards

The safety information available indicates that “1-(5-Chloro-2-methoxy-4-methylphenyl)ethanone” may be hazardous. The compound is classified as Acute Tox. 1 Dermal - Eye Irrit. 2 - Skin Irrit. 2 - Skin Sens. 1 . Precautionary measures include avoiding inhalation, skin contact, and eye contact .

Future Directions

As for future directions, the use and study of “1-(5-Chloro-2-methoxy-4-methylphenyl)ethanone” would depend on the specific field of interest. In the realm of organic chemistry, potential areas of exploration could include studying its reactivity, exploring its use in synthesis, or investigating its physical and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5-Chloro-2-methoxy-4-methylphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 5-chloro-2-methoxy-4-methylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methoxy-4-methylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products Formed

    Oxidation: 5-chloro-2-methoxy-4-methylbenzoic acid.

    Reduction: 1-(5-chloro-2-methoxy-4-methylphenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Chloro-2-hydroxy-4-methylphenyl)ethanone: Similar structure but with a hydroxyl group instead of a methoxy group.

    1-(5-Chloro-2-methoxyphenyl)ethanone: Lacks the methyl group on the phenyl ring.

    1-(4-Chloro-2-methoxy-5-methylphenyl)ethanone: Different positioning of the chloro and methyl groups.

Uniqueness

1-(5-Chloro-2-methoxy-4-methylphenyl)ethanone is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthetic applications and research studies.

Properties

IUPAC Name

1-(5-chloro-2-methoxy-4-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-6-4-10(13-3)8(7(2)12)5-9(6)11/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEACQUIPGGZTPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 2.12 g of AlCl3 in 20 ml of CCl4 is cooled to 0° C. under a nitrogen atmosphere, and a solution of 1.25 g of acetyl chloride in 10 ml of CCl4 is added dropwise. A solution of 2.5 g of 2-chloro-5-methoxytoluene in 10 ml of CCl4 is then added dropwise, and the mixture is left stirring for 2 hours while the temperature is allowed to rise to r.t. The mixture is poured into a mixture of concentrated HCl and ice, the resulting mixture is extracted with DCM, the organic phase is dried over magnesium sulphate and the solvent is evaporated off under vacuum. The residue is chromatographed on silica H, eluting with a DCM/heptane (70:30; v/v) mixture. 0.68 g of the expected product, m.p.=83° C., is obtained.
Name
Quantity
2.12 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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